molecular formula C10H8O3 B576822 4-Hydroxy-6-methylcoumarin CAS No. 13252-83-0

4-Hydroxy-6-methylcoumarin

Cat. No. B576822
CAS RN: 13252-83-0
M. Wt: 176.171
InChI Key: WIRGBZBGYNIZIB-UHFFFAOYSA-N
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Patent
US08962674B2

Procedure details

To a solution of 4-hydroxy-6-methylcoumarin (300 mg, 1.70 mmol) in 3.4 mL of dry N,N-dimethylformamide was added sodium hydride (89 mg, 55%, 2.0 mmol) under nitrogen at 0° C. After the reaction mixture was stirred at room temperature for 30 min, methyl iodide (0.16 mL, 2.6 mmol) was added with additional stirring for 30 min. The reaction mixture was diluted with 10 mL of ethyl acetate and 10 mL of saturated NH4Cl aqueous solution at 0° C., successively, and the solution was extracted with 100 mL of ethyl acetate. The extract was washed with saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the solution was concentrated in vacuo to obtain crude 4-methoxy-6-methylcoumarin (140 mg, 43%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1.[H-].[Na+].[CH3:16]I>CN(C)C=O.C(OCC)(=O)C.[NH4+].[Cl-]>[CH3:16][O:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OC1=CC(OC2=CC=C(C=C12)C)=O
Name
Quantity
89 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with additional stirring for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
successively, and the solution was extracted with 100 mL of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated NaHCO3 aqueous solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC(OC2=CC=C(C=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.